Cas no 911218-02-5 ((1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol)

(1S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 3-chloro-4-fluorophenyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereospecific (S)-configuration makes it suitable for asymmetric synthesis, enabling the production of enantiomerically pure compounds. The presence of both chloro and fluoro substituents enhances its reactivity in cross-coupling reactions and other transformations. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Its utility in medicinal chemistry stems from its role in constructing bioactive molecules with tailored properties.
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol structure
911218-02-5 structure
Product Name:(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
CAS No:911218-02-5
MF:C8H8ClFO
MW:174.599925041199
MDL:MFCD18339539
CID:5228045
PubChem ID:40427221
Update Time:2026-03-07

(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 3-chloro-4-fluoro-α-methyl-, (αS)-
    • (1S)-1 -(3-CHLORO-4-FLUOROPHENYL)ETHAN-1 -OL
    • (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol
    • (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
    • MDL: MFCD18339539
    • Inchi: 1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
    • InChI Key: RGGSPHGSOUBBIC-YFKPBYRVSA-N
    • SMILES: [C@H](C1C=CC(F)=C(Cl)C=1)(O)C

(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-82099-0.05g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
0.05g
$155.0 2025-02-21
Enamine
EN300-82099-0.1g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
0.1g
$232.0 2025-02-21
Enamine
EN300-82099-0.25g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
0.25g
$331.0 2025-02-21
Enamine
EN300-82099-0.5g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
0.5g
$524.0 2025-02-21
Enamine
EN300-82099-1.0g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
1.0g
$671.0 2025-02-21
Enamine
EN300-82099-2.5g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
2.5g
$1315.0 2025-02-21
Enamine
EN300-82099-5.0g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
5.0g
$1945.0 2025-02-21
Enamine
EN300-82099-10.0g
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95.0%
10.0g
$2884.0 2025-02-21
Ambeed
A1135686-1g
(1S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95%
1g
$484.0 2025-04-15
Ambeed
A1135686-5g
(1S)-1-(3-Chloro-4-fluorophenyl)ethan-1-ol
911218-02-5 95%
5g
$1405.0 2025-04-15

(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:911218-02-5)(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
Order Number:A1063035
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):1264.0/436.0
Email:sales@amadischem.com

Additional information on (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol

Recent Advances in the Study of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 911218-02-5)

In recent years, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol (CAS: 911218-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The compound's unique structural features, including the presence of both chloro and fluoro substituents on the phenyl ring, contribute to its enhanced binding affinity and metabolic stability, making it a valuable scaffold in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) explored the asymmetric synthesis of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol using novel biocatalytic approaches. The researchers employed engineered ketoreductases to achieve high enantioselectivity (>99% ee) and yield (92%) under mild reaction conditions. This green chemistry approach not only improved the efficiency of production but also reduced the environmental impact compared to traditional chemical synthesis methods. The study's findings highlight the potential of biocatalysis in scaling up the production of this key intermediate for pharmaceutical applications.

Another significant development involves the application of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. Research conducted at several academic institutions demonstrated that derivatives of this compound exhibit remarkable selectivity for α5-containing GABAA receptors, which are implicated in cognitive disorders such as Alzheimer's disease. The lead compound derived from this scaffold showed promising results in preclinical models, improving cognitive function without the sedative effects typically associated with non-selective GABA modulators.

From a pharmacological perspective, recent pharmacokinetic studies have revealed favorable properties of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol derivatives. The presence of the fluorine atom significantly enhances membrane permeability and metabolic stability, while the chiral center at the 1-position contributes to target specificity. These characteristics make the compound particularly attractive for the development of CNS-targeted therapeutics, where blood-brain barrier penetration is often a major challenge.

In the realm of infectious disease research, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol has emerged as a key building block for novel antiviral agents. A 2024 study published in Antimicrobial Agents and Chemotherapy reported the development of potent inhibitors of viral polymerases using this scaffold. The researchers systematically modified the hydroxyl group and aromatic ring to optimize binding to conserved regions of viral enzymes, resulting in compounds with broad-spectrum activity against several RNA viruses.

Looking forward, the versatility of (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol continues to inspire innovative applications in drug discovery. Current research efforts are focusing on leveraging this scaffold for the development of targeted protein degraders (PROTACs) and covalent inhibitors. The compound's well-defined stereochemistry and ease of functionalization make it particularly suitable for these emerging therapeutic modalities. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, (1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:911218-02-5)(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
A1063035
Purity:99%/99%
Quantity:5g/1g
Price ($):1264.0/436.0
Email